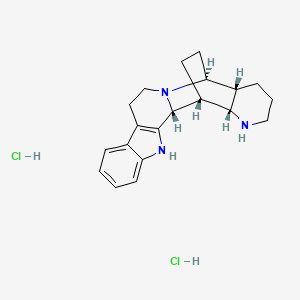
XL413
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemistry: Used as a tool compound to study cell cycle regulation and DNA replication.
Biology: Investigated for its role in inhibiting cell division cycle 7 kinase and its effects on cell proliferation and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating advanced and metastatic solid tumors.
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery.
Mecanismo De Acción
BMS-863233 exerts its effects by inhibiting cell division cycle 7 kinase, a serine-threonine kinase that plays a critical role in the initiation of DNA replication. By binding to and inhibiting this kinase, BMS-863233 blocks DNA replication, arrests cell cycle progression, and induces apoptosis in tumor cells. The molecular targets and pathways involved include the DNA replication machinery and cell cycle checkpoints .
Similar Compounds:
XL413 hydrochloride: A hydrochloride salt form of BMS-863233 with similar inhibitory activity against cell division cycle 7 kinase.
Other cell division cycle 7 inhibitors: Compounds such as PIM1 and CK2 inhibitors that also target cell cycle regulation but with different selectivity profiles.
Uniqueness: BMS-863233 is unique due to its high selectivity for cell division cycle 7 kinase and its potent antineoplastic activity. It exhibits greater than 12-fold selectivity for cell division cycle 7 over PIM1 kinase and more than 30-fold selectivity over pMCM and CK2 .
Direcciones Futuras
BMS-863233 hydrochloride has been investigated for the treatment of refractory hematologic cancer . A study identified gene expression markers that are potentially predictive of a clinical response to BMS-863233/XL413 . This could guide future research and clinical applications of this compound.
Relevant Papers The paper “Identification of candidate predictive biomarkers for the cdc7 kinase inhibitor BMS-863233/XL413” discusses the use of cell line models to identify gene expression markers that are potentially predictive of a clinical response to BMS-863233/XL413 .
Análisis Bioquímico
Biochemical Properties
BMS-863233 hydrochloride is an ATP competitive inhibitor of CDC7, with an IC50 of 3.4 nM . It also shows potent effects on CK2 and PIM1, with IC50 values of 215 nM and 42 nM respectively . These interactions suggest that BMS-863233 hydrochloride can influence a variety of biochemical reactions by interacting with these enzymes.
Cellular Effects
BMS-863233 hydrochloride has been shown to inhibit cell proliferation and decrease cell viability . It also elicits caspase 3/7 activity, suggesting it may influence apoptosis . These effects indicate that BMS-863233 hydrochloride can have a significant impact on cell function, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of BMS-863233 hydrochloride involves its binding interactions with CDC7, CK2, and PIM1 . By inhibiting these enzymes, BMS-863233 hydrochloride can influence gene expression and other cellular processes.
Dosage Effects in Animal Models
BMS-863233 hydrochloride has been shown to significantly inhibit tumor growth in rodent models
Metabolic Pathways
Given its interactions with CDC7, CK2, and PIM1, it is likely that BMS-863233 hydrochloride could influence metabolic flux or metabolite levels .
Subcellular Localization
Given its potent effects on cell function, it is likely that BMS-863233 hydrochloride is directed to specific compartments or organelles within the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthetic route typically involves the use of reagents such as chloroform, pyrrolidine, and various catalysts under controlled temperature and pressure conditions .
Industrial Production Methods: The industrial production of BMS-863233 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures such as high-performance liquid chromatography and mass spectrometry to confirm the compound’s structure and purity .
Análisis De Reacciones Químicas
Types of Reactions: BMS-863233 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogenated or alkylated groups .
Propiedades
IUPAC Name |
8-chloro-2-[(2S)-pyrrolidin-2-yl]-3H-[1]benzofuro[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c15-7-3-4-10-8(6-7)11-12(20-10)14(19)18-13(17-11)9-2-1-5-16-9/h3-4,6,9,16H,1-2,5H2,(H,17,18,19)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWLXRKVUJDJKG-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC3=C(C(=O)N2)OC4=C3C=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=NC3=C(C(=O)N2)OC4=C3C=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601022522 | |
| Record name | 8-Chloro-2-(2S)-2-pyrrolidinylbenzofuro[3,2-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601022522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1169558-38-6 | |
| Record name | BMS-863233 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1169558386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-863233 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12357 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 8-Chloro-2-(2S)-2-pyrrolidinylbenzofuro[3,2-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601022522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BMS-863233 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QK62S7492 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



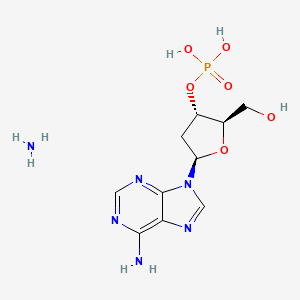
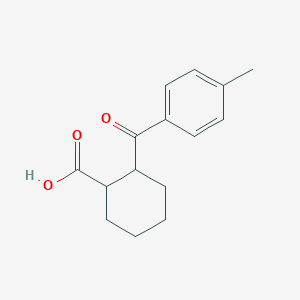
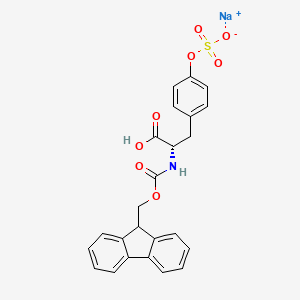
![9-[4-[(2R)-1-aminopropan-2-yl]phenyl]-8-hydroxy-5H-thieno[2,3-c]quinolin-4-one](/img/structure/B1139263.png)

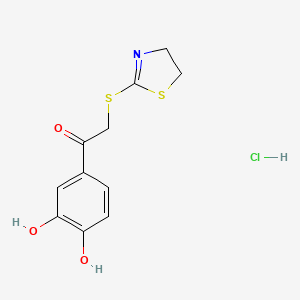
![(-)-Methyl(1S,2R)-2-[(4-Hydroxy-4-phenylpiperidin-1-yl)-methyl]-1-(4-nitrophenyl)cyclopropanecarboxylate](/img/structure/B1139268.png)



